molecular formula C9H6BrClF3NO B2861960 N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 218288-14-3

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide

Cat. No.: B2861960
CAS No.: 218288-14-3
M. Wt: 316.5
InChI Key: TUXNWIBGQYIZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide is a halogenated acetamide derivative characterized by a bromo-substituted phenyl ring, a trifluoromethyl group at the ortho position, and a chloroacetamide moiety. Its molecular weight is approximately 316.50 g/mol, with key functional groups influencing its physicochemical properties, such as solubility and stability .

Properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-5-1-2-7(15-8(16)4-11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXNWIBGQYIZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the bromine and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like methanol or dichloromethane and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted derivatives, while oxidation reactions can produce brominated or trifluoromethylated products .

Scientific Research Applications

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially leading to various pharmacological effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several halogenated acetamides, differing primarily in substituent positions and halogen types. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide Br (acetamide), Cl (phenyl) 316.50 Lab reagent; structural isomer
N-(4-bromo-2-(methylphenyl)-2-chloroacetamide CH₃ (phenyl), Br (phenyl) Not reported Biocidal activity, superior toxicology
O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl}O,O-diethylphosphorothioate Phosphorothioate core, Br, Cl Not reported Anti-tubercular (MIC: 4 µM)
2-(4-bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide Br, CH₃ (phenoxy), F (phenyl) 338.17 Pharmaceutical intermediate

Key Observations :

  • Positional Isomerism : The compound N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide is a positional isomer, with bromo and chloro groups swapped. This alters electronic distribution and may affect binding affinity in biological systems.
  • Phosphorothioate Analogues : Thiophosphate derivatives like those in exhibit enhanced anti-mycobacterial activity, suggesting that sulfur-containing analogues of the target compound could be explored for similar applications.
Toxicological and Regulatory Considerations
  • The compound N-(4-bromo-2-(methylphenyl)-2-chloroacetamide was selected over analogues due to its favorable toxicological profile, highlighting the importance of substituent choice in safety optimization.
  • Regulatory guidelines (e.g., ) list related acetamides as pharmaceutical impurities, emphasizing the need for rigorous purity assessments in drug development.

Biological Activity

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article outlines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a chloroacetamide moiety and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups allows for interactions with various biological targets.

The compound's mechanism of action involves:

  • Enzyme Interaction : It can bind to specific enzymes and proteins, altering their activity. The trifluoromethyl group is particularly significant in enhancing binding affinity to biological molecules.
  • Cellular Pathways : The compound may influence cellular pathways associated with inflammation and antimicrobial responses .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative Bacteria : Less effective against Escherichia coli.
  • Fungi : Moderate effectiveness against Candida albicans.

The Minimum Inhibitory Concentrations (MICs) for the compound were found to be significant, indicating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have shown promising results in vitro against various cancer cell lines .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several chloroacetamides, including this compound, against S. aureus, MRSA, and E. coli. The results indicated that the compound exhibited bactericidal effects with MIC values comparable to other effective agents .
    PathogenMIC (μM)MBC (μM)
    Staphylococcus aureus25.925.9
    MRSA12.912.9
    Escherichia coli>100>100
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory potential of the compound, revealing that it could modulate the activity of NF-κB, a transcription factor involved in inflammatory responses .

Comparative Analysis with Similar Compounds

This compound can be compared with other chloroacetamides to understand its unique properties better:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
N-(4-chlorophenyl)-2-chloroacetamideModerateLow
N-(3-bromophenyl)-2-chloroacetamideLowHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.